Pyridine, 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-

Description

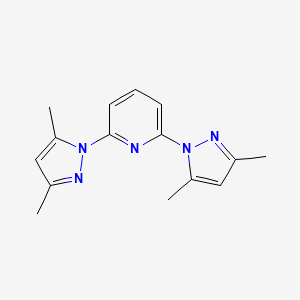

Pyridine, 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)- (hereafter referred to as L1) is a tridentate N-donor ligand featuring a central pyridine ring substituted at the 2 and 6 positions with 3,5-dimethylpyrazole groups. This ligand is notable for its ability to form stable coordination complexes with transition metals, particularly copper(I) and chromium(III), due to its rigid geometry and strong σ-donor/π-acceptor properties .

In copper(I) complexes, L1 facilitates the formation of tetranuclear clusters, such as [Cu₄I₄(L1)₂], where each copper center adopts a tetrahedral geometry coordinated by two nitrogen atoms from L1 and two iodine ions . These complexes exhibit weak π-π interactions in their crystal structures, leading to chain-like arrangements along specific crystallographic axes . In chromium(III) chemistry, L1 derivatives (e.g., methyl- or iodine-substituted variants) form octahedral complexes like [Cr(L1)₂]³⁺, which serve as molecular rubies with tunable photophysical properties, including spin-flip rates and emission energies .

Properties

CAS No. |

123640-40-4 |

|---|---|

Molecular Formula |

C15H17N5 |

Molecular Weight |

267.33 g/mol |

IUPAC Name |

2,6-bis(3,5-dimethylpyrazol-1-yl)pyridine |

InChI |

InChI=1S/C15H17N5/c1-10-8-12(3)19(17-10)14-6-5-7-15(16-14)20-13(4)9-11(2)18-20/h5-9H,1-4H3 |

InChI Key |

NUSDWFJXOBDGNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CC=C2)N3C(=CC(=N3)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Coordination Behavior and Geometry

- L1 vs. C4-BPP/C5-BPP : While L1 forms tetrahedral Cu(I) clusters, C4-BPP and C5-BPP preferentially bind actinides (An(III)) and lanthanides (Ln(III)) in extraction systems. The tert-butyl groups in C4-BPP enhance selectivity for Am(III) over Eu(III) (SF ≈ 200) by optimizing steric and electronic interactions, despite lower stability constants compared to C5-BPP .

- L1 vs. bppy : The absence of methyl groups in bppy reduces steric bulk, allowing for more flexible coordination modes in Zn(II) and Co(II) complexes .

Photophysical Properties

- L1 derivatives (e.g., iodinated IMebipzp in [Cr(IMebipzp)₂]³⁺) exhibit redshifted emission compared to methyl-substituted analogues due to heavy-atom effects, which accelerate spin-orbit coupling in chromium(III) complexes .

Substituent Effects on Performance

- Steric Effects : Bulky substituents (e.g., tert-butyl in C4-BPP) improve selectivity in solvent extraction by preventing undesired ligand-metal rearrangements .

- Electronic Effects : Electron-withdrawing groups (e.g., iodine in IMebipzp) lower metal-centered excited states in Cr(III) complexes, altering emission energies .

Q & A

What are the optimal synthetic routes for Pyridine, 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-, and how can its purity be validated?

Basic Research Focus

The ligand is synthesized via nucleophilic substitution, typically starting with 2,6-bis(bromomethyl)pyridine and 3,5-dimethylpyrazole. The reaction requires refluxing in a polar aprotic solvent (e.g., acetonitrile) with a base (e.g., K₂CO₃) to deprotonate the pyrazole NH group. Post-synthesis, purification involves column chromatography or recrystallization.

Validation Methodologies :

- Elemental Analysis : Confirms stoichiometric ratios of C, H, N.

- Spectroscopy :

- Single-Crystal X-ray Diffraction (SCXRD) : Definitive structural confirmation .

How does Pyridine, 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)- act as a tridentate ligand in coordination chemistry?

Basic Research Focus

The ligand binds via three donor sites: the pyridine nitrogen and two pyrazole nitrogens. Its flexibility allows coordination to transition metals (e.g., Zn²⁺, Cu²⁺, Fe³⁺) in octahedral or square-planar geometries.

Methodological Considerations :

- Metal-Ligand Stoichiometry : Titration experiments monitored via UV-Vis spectroscopy to determine binding constants.

- EPR Spectroscopy : For paramagnetic metal centers (e.g., Cu²⁺), revealing geometric distortions.

- Magnetic Susceptibility : To assess spin states in Fe³⁺ complexes.

Example : In zinc complexes, the ligand stabilizes high-spin configurations, as seen in [Zn(bdmppy)]²⁺ structures .

What challenges arise in crystallographic refinement of metal complexes with this ligand, and how are they resolved?

Advanced Research Focus

Challenges :

- Disorder in Methyl Groups : Dynamic motion of 3,5-dimethyl substituents complicates electron density maps.

- Twinned Crystals : Common in low-symmetry space groups.

Solutions : - SHELX Suite : Use SHELXL for anisotropic refinement of heavy atoms and SHELXE for phase extension in twinned data .

- DFT Calculations : To validate bond lengths/angles when experimental data is ambiguous .

How do steric effects from the 3,5-dimethyl groups influence catalytic activity in metal complexes?

Advanced Research Focus

The methyl groups create steric bulk, impacting:

- Substrate Access : Larger substrates (e.g., styrene in oxidation catalysis) show reduced binding efficiency.

- Metal Center Geometry : Distorts coordination spheres, favoring distorted octahedral over square-planar geometries.

Experimental Design : - Kinetic Studies : Compare turnover rates for sterically hindered vs. unhindered substrates.

- X-ray Absorption Spectroscopy (XAS) : Probe metal-ligand bond distances under catalytic conditions.

Case Study : Cu²⁺ complexes of this ligand exhibit lower catalytic efficiency in epoxidation compared to less hindered analogs .

How can contradictory spectroscopic and crystallographic data for this ligand be reconciled?

Advanced Research Focus

Common Contradictions :

- NMR vs. SCXRD : Discrepancies in proton environments due to solution vs. solid-state dynamics.

- IR Peaks vs. Computational Predictions : Anharmonic vibrations not captured by DFT.

Resolution Strategies : - Variable-Temperature NMR : To detect dynamic processes (e.g., pyrazole ring flipping).

- Periodic DFT : Simulate solid-state IR spectra using programs like CRYSTAL17 .

- Cross-Validation : Pair SCXRD with EXAFS for metal-ligand bond consistency .

What are the applications of this ligand in supramolecular chemistry?

Advanced Research Focus

The ligand’s π-conjugated system and rigid geometry enable:

- Self-Assembly : Formation of metal-organic frameworks (MOFs) with tunable pore sizes.

- Host-Guest Chemistry : Selective binding of aromatic guests via π-π interactions.

Methodologies : - Gas Adsorption Studies : N₂/CO₂ isotherms to assess MOF porosity.

- Fluorescence Quenching Assays : To probe guest inclusion in solution .

How does solvent polarity affect the ligand’s electronic properties in metal complexes?

Advanced Research Focus

Solvent effects modulate the ligand’s donor strength:

- Low Polarity (e.g., CHCl₃) : Weak field ligand → high-spin metal centers.

- High Polarity (e.g., DMF) : Enhanced σ-donation → low-spin configurations.

Experimental Approaches : - Cyclic Voltammetry : Measure redox potentials in different solvents.

- EPR in Frozen Solutions : Resolve spin-state changes with solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.